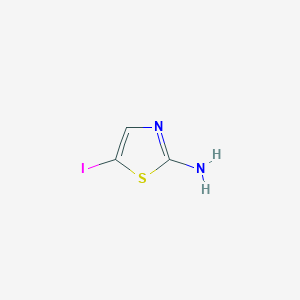

2-Thiazolamine, 5-iodo-

Overview

Description

Synthesis Analysis

The synthesis of thiazolines and thiazoles, which are integral parts of numerous natural products, drugs, and many useful molecules such as ligands for metal catalysis, has been reported . The methods are limited to the condensation reaction of cysteamine and cysteine with carboxylic acids and its derivatives . Thiazoles are mostly synthesized by the condensation of α-haloketones with thioamides .Chemical Reactions Analysis

Thiazolines and thiazoles have been synthesized using various methods over the past few decades . Recently, the synthesis of thiazolines by reacting alkenes with bromine followed by the reaction of thioamides in a one-pot reaction has been reported . Thiazoline derivative has also been oxidized with DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) to form thiazoles .Physical And Chemical Properties Analysis

2-Thiazolamine, 5-iodo- has several physicochemical properties that make it an attractive compound for different applications. The compound is highly soluble in DMSO and almost insoluble in water. It has a high boiling point of 300 °C and a low vapor pressure, indicating high thermal stability.Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “2-Thiazolamine, 5-iodo-” across various fields:

Antimicrobial Agents

2-Thiazolamine, 5-iodo- has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt essential processes, making it effective against a range of bacterial strains. Research has demonstrated its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics .

Anticancer Research

In the field of oncology, 2-Thiazolamine, 5-iodo- has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by interfering with cellular signaling pathways. This compound has been particularly effective against certain types of cancer, such as breast and lung cancer, making it a promising candidate for further drug development .

Anti-inflammatory Applications

The anti-inflammatory properties of 2-Thiazolamine, 5-iodo- have been explored in various studies. It has been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Agents

Research has also focused on the neuroprotective effects of 2-Thiazolamine, 5-iodo-. It has been shown to protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s. This compound could be a valuable addition to the arsenal of treatments aimed at slowing the progression of these debilitating conditions .

Antioxidant Properties

2-Thiazolamine, 5-iodo- exhibits strong antioxidant properties, which have been studied for their potential health benefits. Antioxidants are crucial in neutralizing free radicals and preventing cellular damage. This compound’s ability to scavenge free radicals makes it a candidate for developing supplements or drugs aimed at reducing oxidative stress-related diseases .

Antiviral Research

The antiviral potential of 2-Thiazolamine, 5-iodo- has been a subject of interest, particularly in the context of emerging viral infections. It has shown activity against several viruses by inhibiting viral replication. This makes it a promising compound for further research in developing antiviral therapies, especially in the face of new viral outbreaks .

Agricultural Applications

In agriculture, 2-Thiazolamine, 5-iodo- has been explored for its potential as a pesticide. Its antimicrobial properties can be leveraged to protect crops from bacterial and fungal infections. Additionally, its relatively low toxicity to humans and animals makes it an attractive option for sustainable agriculture .

Material Science

Beyond biological applications, 2-Thiazolamine, 5-iodo- has been studied in material science for its potential use in creating novel materials. Its unique chemical properties can be utilized in the synthesis of polymers and other materials with specific desired characteristics, such as enhanced durability or conductivity .

These diverse applications highlight the versatility and potential of 2-Thiazolamine, 5-iodo- in various scientific research fields. Each application opens new avenues for further exploration and development.

Safety and Hazards

The safety data sheet for 2-Thiazolamine indicates that it is harmful if swallowed and causes serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The synthesis of thiazole and its derivatives is of particular importance due to their wide range of biological activity against various pathogens such as viruses, bacteria, fungi, malaria, tuberculosis, and parasites . These compounds have also been shown to have anti-diabetic, anti-inflammatory, anti-convulsant, antioxidant, and anti-cancer activities . Therefore, developing multifunctional drugs and improving their activity should be a focus of research .

Mechanism of Action

Mode of Action

Thiazolidine motifs, which are similar to thiazolamine, are known to have intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur in these compounds enhances their pharmacological properties .

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine and its derivatives .

Result of Action

Thiazolidine derivatives are known to have diverse therapeutic and pharmaceutical activity .

properties

IUPAC Name |

5-iodo-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3IN2S/c4-2-1-6-3(5)7-2/h1H,(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSCGJGRBNAUIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3IN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314795 | |

| Record name | 5-Iodo-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiazolamine, 5-iodo- | |

CAS RN |

41731-32-2 | |

| Record name | 5-Iodo-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41731-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B3041857.png)

![Methyl-2-(aminosulfonyl)-4-[[(methylsulfonyl)amino]methyl]-benzoate](/img/structure/B3041862.png)

![2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3041865.png)